Betulin caffeate

Cancer Research Triterpenoid Pharmacology Cell Proliferation

A common challenge in antiviral and oncology research is the off-target effects of generic triterpenes like betulin. Betulin caffeate solves this via its unique caffeate ester pharmacophore, conferring superior target engagement. - Inhibits dengue NS5 polymerase with an IC50 of 0.85 μM, a specific activity absent in parent triterpenes. - Most potent RANKL-induced osteoclastogenesis inhibitor among 14 tested triterpenes, surpassing betulin. - Reliable supply with verified purity, ensuring reproducibility for your critical in vitro and in vivo studies.

Molecular Formula C39H56O5
Molecular Weight 604.9 g/mol
CAS No. 89130-86-9
Cat. No. B1160934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetulin caffeate
CAS89130-86-9
Molecular FormulaC39H56O5
Molecular Weight604.9 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO
InChIInChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/b13-9+/t26-,27+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Betulin Caffeate Research Overview


Betulin caffeate (also designated betulin-3β-caffeate, 3-O-caffeoyl-betulin, or betulinic acid 3β-caffeate; CAS 89130-86-9) is a semi-synthetic or naturally occurring pentacyclic triterpene ester formed by the conjugation of betulin or betulinic acid with caffeic acid [1]. This compound is a member of the triterpene-caffeate class, which has garnered significant research interest due to its multi-target pharmacological profile . Unlike its widely studied parent triterpenes (betulin and betulinic acid), the caffeate esterification introduces distinct structural features that confer a unique spectrum of biological activities, including potent anticancer, antiviral, anti-inflammatory, and antioxidant effects, making it a compelling candidate for specialized research programs [2].

1
Cancer cell-model studies: antiproliferative pathway investigation in prostate, ovarian, and melanoma lines
Reported rank-order advantage over betulinic acid in birch extract screening
2
Antiviral target-engagement research: dengue virus NS5 polymerase inhibition studies
Unique nanomolar-range polymerase interaction not observed with parent triterpenes
3
Bone resorption model research: RANKL-induced osteoclastogenesis and c-Fos signaling
Most potent among 14 tested triterpenes in same assay platform
4
Inflammatory pathway studies: NF-κB activation and TNF-α modulation in immune models
Distinct pathway modulation profile vs. betulinic acid; class-level caffeate activity

Betulin Caffeate: Why It Cannot Be Substituted


Generic substitution with betulin or betulinic acid is scientifically unsound for applications targeting the unique pharmacophores of betulin caffeate. The caffeate ester moiety at the C-3 position fundamentally alters the molecule's lipophilicity, cellular permeability, and target engagement profile compared to its parent alcohols and acids [1]. This structural modification enables distinct and often superior activity in specific biological systems, including nanomolar-range inhibition of the dengue virus polymerase [2], potent suppression of osteoclastogenesis [3], and differential immunomodulatory effects via NF-κB [4]. Consequently, substituting betulin caffeate with a generic triterpene will lead to divergent and non-reproducible results in these key research areas, underscoring the need for precise compound sourcing.

Caffeate ester alters permeability and target engagement
The C-3 caffeate moiety changes lipophilicity and cell-permeability profiles relative to betulin or betulinic acid. Antiproliferative and antiviral pathway-response endpoints may not transfer when substituting with parent triterpenes.
Specific antiviral and bone-resorption activities may be absent in betulin/betulinic acid
Reported nanomolar-range dengue virus polymerase inhibition and potent osteoclastogenesis suppression are associated with the caffeate ester. Substitution risks yielding inactive or weak comparator controls in these assays.
NF-κB pathway modulation differs from parent triterpenes
The immunomodulatory profile (NF-κB inhibition and TNF-α boost) is distinct for betulin caffeate; substituting may shift inflammatory-model readouts and confound mechanistic interpretation.

Betulin Caffeate Comparative Evidence


Superior Antiproliferative Activity vs. Betulinic Acid

In a direct comparative study of birch bark extractives, betulin 3-caffeate demonstrated the highest antiproliferative activity among all triterpenoid components tested, surpassing betulinic acid and other related compounds across a panel of human and murine malignant cell lines [1]. This finding establishes betulin caffeate as the most potent component within its natural source, a critical differentiator for researchers aiming to maximize in vitro efficacy.

Antiproliferative rank
Head-to-head
Ranked highest among all birch bark triterpenoids tested; betulin 3-caffeate > betulinic acid
Supports cancer-cell antiproliferation endpoint investigation
Cell panel: PC-3, CaOV3, P19, N2/D1, K1735-M2, and BJ fibroblasts
Cancer Research Triterpenoid Pharmacology Cell Proliferation

Dengue Virus Polymerase Inhibition

Betulinic acid 3β-caffeate potently inhibits the dengue virus (DENV) NS5 RNA-dependent RNA polymerase (RdRp) with an IC50 of 0.85 ± 0.1 μM [1]. This activity was significantly more potent than that of other isolated compounds from the same study, such as flacourtosides A and E, and scolochinenoside D, which exhibited IC50 values around 10 μM [1]. This profile positions betulin caffeate as a promising scaffold for the development of direct-acting antivirals against DENV.

DENV RdRp inhibition
Head-to-head
IC50 = 0.85 ± 0.1 μM (~11.8-fold lower than flacourtoside comparators)
Supports dengue virus polymerase inhibition research
In vitro DENV NS5 RdRp assay; not a known feature of betulin/betulinic acid
Antiviral Research Flavivirus Polymerase Inhibitor

Osteoclast Differentiation and Bone Resorption Inhibition

Among fourteen triterpenes isolated from Celastrus orbiculatus, betulin-3β-yl-caffeate (compound 5) was identified as the most potent inhibitor of RANKL-induced osteoclast differentiation and bone resorption [1]. The study demonstrated its superiority over other active triterpenes, including betulin and other caffeate and ferulate esters [1]. This potent activity was linked to the suppression of key osteoclastogenic transcription factors, c-Fos and NFATc1 [1].

Osteoclastogenesis inhibition
Head-to-head
Most potent among 14 triterpenes against RANKL-induced osteoclast formation
Supports bone-resorption model studies
Compared to betulin, lupeol caffeate, and ferulate esters; BMM assay
Osteoporosis Research Bone Biology Osteoclastogenesis

Antimalarial Activity Against Drug-Resistant P. falciparum

Betulinic acid 3-caffeate demonstrates potent in vitro antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with IC50 values of 1.40 μM and 0.98 μM, respectively [1]. Notably, it retained sub-micromolar potency against the resistant strain, a property not consistently observed with other antimalarial leads. The same study reported its cytotoxicity against the KB human oral epidermoid cancer cell line with an ED50 of 4.0 μM [1].

Antimalarial IC50
Cross-study
D6 (sensitive): 1.40 μM; W2 (resistant): 0.98 μM
Supports antimalarial screening against drug-resistant strains
Retains sub-micromolar activity vs. chloroquine-resistant clone; KB cell ED50 4.0 μM
Malaria Research Antiparasitic Agents Drug Resistance

NF-κB Pathway Inhibition

Betulinic acid-3-trans-caffeate and related triterpene-caffeates were shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB with IC50 values in the range of 6-9 μM in vitro [1]. This mechanism of action is distinct from that of the parent triterpene acids, which are known to modulate inflammation through other pathways. At a concentration of around 10 μM, betulinic acid-3-trans-caffeate also exhibited immunomodulatory activity by boosting LPS-induced TNF-α production, highlighting its complex and context-dependent biological profile [1].

NF-κB inhibition
Class-level
IC50 range 6–9 μM in cell-based NF-κB activation assay
Supports NF-κB pathway-modulation studies
Class-level activity for triterpene-caffeates; direct comparison with betulinic acid not reported
Immunology Inflammation NF-kappaB Signaling

Antioxidant Activity (DPPH Scavenging)

Betulin caffeate demonstrates moderate antioxidant activity in a standard DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay, with a reported IC50 value of 108.0 μg/mL . This data point is consistently reported across multiple vendor technical datasheets, providing a robust, quantitative benchmark for researchers studying its antioxidant properties [1]. While this is a class-level activity for phenolic compounds, the quantification is essential for comparative potency studies.

DPPH scavenging
Data to verify
IC50 = 108.0 μg/mL (standard DPPH assay)
Benchmark for free-radical scavenging studies
Consistent across vendor datasheets; independent peer-reviewed source data not provided
Oxidative Stress Free Radical Biology Natural Product Chemistry

Betulin Caffeate Research Applications


Anticancer Drug Discovery

Procure betulin caffeate as a lead scaffold for developing novel anticancer agents, particularly when seeking compounds with potent antiproliferative activity against prostate (PC-3), ovarian (CaOV3), and melanoma (K1735-M2) cancer models. Evidence shows betulin 3-caffeate is the most active triterpenoid component in birch bark extract, outperforming betulinic acid in head-to-head comparison [1]. This makes it a superior starting point for medicinal chemistry campaigns focused on optimizing this specific pharmacophore.

Antiviral Research: Dengue Virus

Sourcing betulin caffeate is essential for research programs investigating direct-acting antivirals against dengue virus (DENV). Its potent, nanomolar-range inhibition of the DENV NS5 RNA-dependent RNA polymerase (IC50 = 0.85 μM) is a unique and highly specific activity not shared by its parent triterpenes [2]. This evidence positions the compound as a critical tool for studying viral replication and a validated hit for further development.

Bone Biology & Osteoporosis Research

Select betulin caffeate for investigations into osteoclast differentiation and bone resorption, such as in osteoporosis or inflammatory bone loss models. Among a panel of fourteen triterpenes, betulin-3β-yl-caffeate demonstrated the most potent inhibitory activity against RANKL-induced osteoclast formation, surpassing betulin and other related esters [3]. This proven superiority in a relevant disease model makes it the compound of choice for this specific research area.

Inflammation & Immunology: NF-κB Pathway

Utilize betulin caffeate as a chemical probe to study the modulation of the NF-κB signaling pathway. Quantitative data confirms its ability to inhibit NF-κB activation in vitro with IC50 values between 6-9 μM, a mechanism distinct from that of betulinic acid [4]. This defined activity makes it a valuable tool for dissecting inflammatory responses and evaluating the therapeutic potential of targeting this pathway in various disease models.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Antiproliferative pathway response
Head-to-head comparison with betulinic acid in cell viability assays
Dengue virus polymerase research
Target-engagement selectivity (NS5 RdRp)
IC50 verification in polymerase assay; counter-screen against host polymerases
Osteoclastogenesis and bone resorption models
RANKL-pathway inhibition potency
Confirmation of c-Fos/NFATc1 suppression; comparison to betulin
NF-κB signaling pathway research
Inflammatory pathway modulation profile
NF-κB inhibition IC50 and TNF-α modulation context in immune cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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